molecular formula C20H35ClN2O2 B14661682 2-(Diethylamino)-N-(4-(octyloxy)phenyl)acetamide hydrochloride CAS No. 41241-05-8

2-(Diethylamino)-N-(4-(octyloxy)phenyl)acetamide hydrochloride

Cat. No.: B14661682
CAS No.: 41241-05-8
M. Wt: 371.0 g/mol
InChI Key: WMASUUMPNZIYTL-UHFFFAOYSA-N
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Description

2-(Diethylamino)-N-(4-(octyloxy)phenyl)acetamide hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-N-(4-(octyloxy)phenyl)acetamide hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(octyloxy)aniline with diethylaminoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-N-(4-(octyloxy)phenyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(Diethylamino)-N-(4-(octyloxy)phenyl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-N-(4-(octyloxy)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethylamino)phenylacetamide
  • N-(4-Octyloxyphenyl)acetamide
  • 2-(Diethylamino)ethyl 4-(octyloxy)benzoate

Uniqueness

2-(Diethylamino)-N-(4-(octyloxy)phenyl)acetamide hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

41241-05-8

Molecular Formula

C20H35ClN2O2

Molecular Weight

371.0 g/mol

IUPAC Name

2-(diethylamino)-N-(4-octoxyphenyl)acetamide;hydrochloride

InChI

InChI=1S/C20H34N2O2.ClH/c1-4-7-8-9-10-11-16-24-19-14-12-18(13-15-19)21-20(23)17-22(5-2)6-3;/h12-15H,4-11,16-17H2,1-3H3,(H,21,23);1H

InChI Key

WMASUUMPNZIYTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)NC(=O)CN(CC)CC.Cl

Origin of Product

United States

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